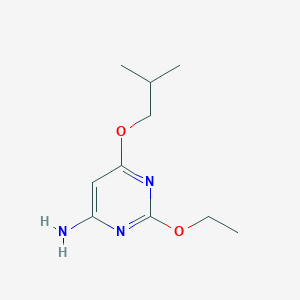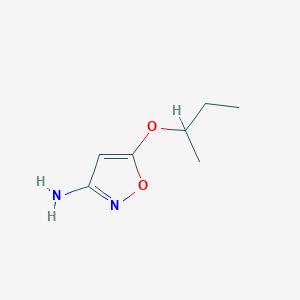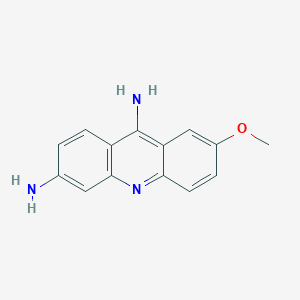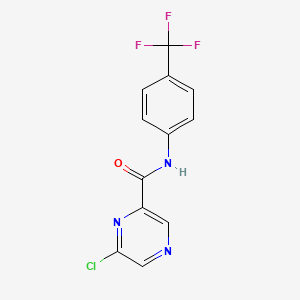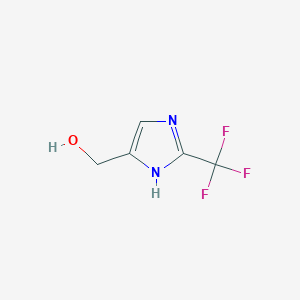
(2-(Trifluoromethyl)-1H-imidazol-5-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2-(Trifluoromethyl)-1H-imidazol-5-yl)methanol” is a compound with the chemical formula C4H3F3N2O. It contains a trifluoromethyl group (-CF3) attached to an imidazole ring. Imidazoles are heterocyclic compounds with a five-membered ring containing two nitrogen atoms. The trifluoromethyl group enhances the compound’s pharmacological properties and stability .
Vorbereitungsmethoden
Synthesis:: The synthetic route for “(2-(Trifluoromethyl)-1H-imidazol-5-yl)methanol” involves introducing the trifluoromethyl group onto the imidazole ring. Specific methods include nucleophilic substitution, radical trifluoromethylation, or transition metal-catalyzed reactions . For example, the Swarts reaction can convert trifluoromethyl ethers into trifluoromethyl compounds .
Industrial Production:: Industrial-scale production typically involves efficient and scalable synthetic methods. Detailed industrial processes for this specific compound are not widely documented, but research continues to optimize its synthesis.
Analyse Chemischer Reaktionen
Reactivity:: “(2-(Trifluoromethyl)-1H-imidazol-5-yl)methanol” can undergo various reactions, including oxidation, reduction, and substitution. Common reagents include strong acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
Chemistry::
- As a building block: Researchers use this compound to synthesize more complex molecules due to its unique trifluoromethyl group.
- Medicinal chemistry: It serves as a precursor for drug development.
- Potential drug candidates: The trifluoromethyl group enhances pharmacokinetics and bioavailability.
- Antimicrobial agents: Researchers explore its activity against bacteria and fungi.
- Agrochemicals: The compound’s stability and reactivity make it valuable for pesticide development.
Wirkmechanismus
The exact mechanism of action for “(2-(Trifluoromethyl)-1H-imidazol-5-yl)methanol” is not fully understood. Some studies suggest it targets the 80S ribosome of Plasmodium falciparum, inhibiting protein synthesis and causing schizonticidal effects .
Vergleich Mit ähnlichen Verbindungen
“(2-(Trifluoromethyl)-1H-imidazol-5-yl)methanol” shares similarities with other trifluoromethyl-containing compounds, such as efavirenz (an HIV reverse transcriptase inhibitor), fluoxetine (an antidepressant), and celecoxib (a nonsteroidal anti-inflammatory drug) . its uniqueness lies in its specific imidazole structure.
Eigenschaften
Molekularformel |
C5H5F3N2O |
|---|---|
Molekulargewicht |
166.10 g/mol |
IUPAC-Name |
[2-(trifluoromethyl)-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C5H5F3N2O/c6-5(7,8)4-9-1-3(2-11)10-4/h1,11H,2H2,(H,9,10) |
InChI-Schlüssel |
SQTNWNVQTBVLLT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(NC(=N1)C(F)(F)F)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


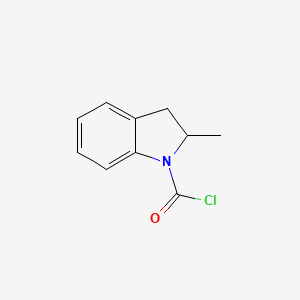
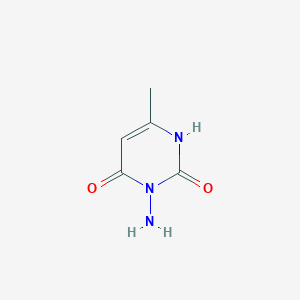
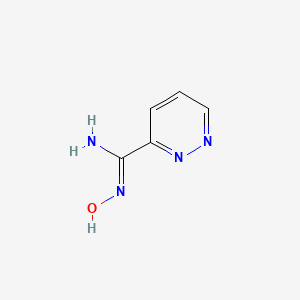
![3,4,7-Trimethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine](/img/structure/B13105156.png)
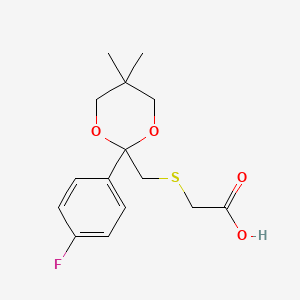
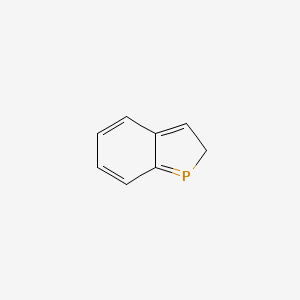
![[(2R,3R,4S,5S)-5-(7-acetamido-2H-pyrazolo[4,3-d]pyrimidin-3-yl)-3,4-diacetyloxyoxolan-2-yl]methyl acetate](/img/structure/B13105182.png)
